1-benzyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-benzimidazole
Description
1-Benzyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1H-benzimidazole is a chemical compound with the molecular formula C20H23N3OS. It has an average mass of 353.481 Da and a monoisotopic mass of 353.156189 Da .
Synthesis Analysis
While specific synthesis methods for this compound were not found, benzimidazole derivatives have been synthesized for decades and are known for their therapeutic action as antitumor, antimicrobial, antihelmintic, antihistaminic, proton pump inhibitors, anti-inflammatory, and anti-hypertensive drugs .Molecular Structure Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 552.8±60.0 °C at 760 mmHg, and a flash point of 288.2±32.9 °C. It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 6 freely rotating bonds .Physical and Chemical Properties Analysis
This compound has a vapor pressure of 0.0±1.5 mmHg at 25°C and an enthalpy of vaporization of 83.4±3.0 kJ/mol. Its index of refraction is 1.648, and it has a molar refractivity of 104.7±0.5 cm3. The compound’s polar surface area is 56 Å2, and its polarizability is 41.5±0.5 10-24 cm3. Its surface tension is 49.7±7.0 dyne/cm, and it has a molar volume of 287.7±7.0 cm3 .Future Directions
While specific future directions for this compound were not found, benzimidazole derivatives have been widely investigated for their potential in treating a variety of conditions. They have been found to have a wide range of biological properties, and there is ongoing research into their potential applications .
Properties
IUPAC Name |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-1-morpholin-4-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c24-19(22-10-12-25-13-11-22)15-26-20-21-17-8-4-5-9-18(17)23(20)14-16-6-2-1-3-7-16/h1-9H,10-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCYJMKCHUITDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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